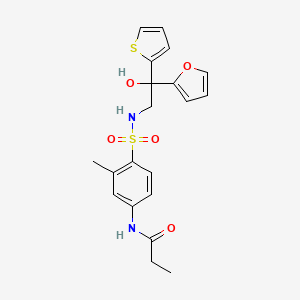
N-(4-(N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)sulfamoyl)-3-methylphenyl)propionamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)sulfamoyl)-3-methylphenyl)propionamide is a useful research compound. Its molecular formula is C20H22N2O5S2 and its molecular weight is 434.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound N-(4-(N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)sulfamoyl)-3-methylphenyl)propionamide, often referred to as a sulfonamide derivative, has gained attention in recent research due to its potential biological activities. This article reviews the compound's synthesis, biological mechanisms, and therapeutic implications based on diverse scientific studies.
The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:
- Formation of Intermediates: The initial reaction often involves furan and thiophene derivatives, which are coupled with a propionamide structure.
- Purification Techniques: Methods such as crystallization and chromatography are employed to isolate the final product with high purity.
Table 1: Summary of Synthetic Routes
| Step | Description |
|---|---|
| Formation of Intermediate | Reaction of furan and thiophene derivatives |
| Hydroxylation | Using oxidizing agents like H₂O₂ |
| Coupling | Combination with propionamide moiety |
| Purification | Crystallization and chromatography |
2. Biological Mechanisms
This compound exhibits several biological activities, primarily through its interaction with molecular targets such as enzymes and receptors.
The compound's sulfonamide group is crucial for its interaction with specific proteins. It is believed to modulate various signaling pathways, including:
- NLRP3 Inflammasome Inhibition: Recent studies indicate that this compound can inhibit the NLRP3 inflammasome, which is implicated in various inflammatory diseases. This inhibition is associated with decreased production of pro-inflammatory cytokines like IL-1β and TNF-α .
Figure 1: Inhibition of NLRP3 Inflammasome by Sulfonamide Derivatives
NLRP3 Inhibition
Antimicrobial Properties
Research has shown that sulfonamide derivatives possess antimicrobial properties. For instance, studies indicate that these compounds exhibit activity against various bacterial strains by inhibiting bacterial dihydropteroate synthase, a key enzyme in folate biosynthesis .
Anticancer Activity
In vitro studies demonstrate that this compound can induce apoptosis in cancer cell lines. The compound's ability to modulate apoptotic pathways makes it a candidate for further investigation in cancer therapy .
Table 2: Summary of Biological Activities
4. Case Studies and Clinical Implications
Several case studies highlight the potential therapeutic applications of this compound:
- Neurodegenerative Disorders: The compound has been tested for its efficacy in models of neurodegenerative diseases where NLRP3 inflammasome activation is a contributing factor. Results indicate significant reductions in inflammatory markers following treatment .
- Chronic Inflammatory Conditions: Clinical trials are underway to assess the safety and efficacy of this compound in patients with chronic inflammatory conditions, leveraging its anti-inflammatory properties.
5. Conclusion
This compound represents a promising candidate for further research due to its multifaceted biological activities, particularly in antimicrobial and anticancer domains. Continued exploration into its mechanisms and therapeutic applications could lead to significant advancements in treating various diseases.
Propiedades
IUPAC Name |
N-[4-[[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]sulfamoyl]-3-methylphenyl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5S2/c1-3-19(23)22-15-8-9-16(14(2)12-15)29(25,26)21-13-20(24,17-6-4-10-27-17)18-7-5-11-28-18/h4-12,21,24H,3,13H2,1-2H3,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIBYUCKTALESJR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)NCC(C2=CC=CO2)(C3=CC=CS3)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














